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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Calcium Crimson is a fluorescent calcium indicator derived from Texas Red, designed for

detecting intracellular calcium (Ca²⁺) dynamics. Its long-wavelength excitation and emission

properties make it particularly well-suited for applications where cellular autofluorescence is a

concern[1][2][3]. In two-photon laser scanning microscopy (2PLSM), the use of red-shifted

indicators like Calcium Crimson can facilitate deeper tissue imaging by reducing light

scattering[4][5]. This indicator exhibits a significant increase in fluorescence emission intensity

upon binding to Ca²⁺ with minimal wavelength shift[2][6]. It is more photostable than earlier

indicators like fluo-3 and Calcium Green, making it a robust choice for time-lapse imaging

experiments[2][3]. Calcium Crimson can be loaded into cells as a membrane-permeant

acetoxymethyl (AM) ester, which is then cleaved by intracellular esterases to trap the active

indicator in the cytosol[2][3].

Properties of Calcium Crimson
The spectral and chemical properties of Calcium Crimson are critical for designing successful

two-photon imaging experiments. While specific two-photon absorption cross-section data in

Göppert-Mayer (GM) units is not readily available, the overall characteristics make it a valuable

tool for monitoring calcium signaling.
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Property Value Notes

1-Photon Excitation Max

(Ca²⁺-bound)
~589 nm[7]

Based on a Texas Red

fluorophore[1][6].

1-Photon Emission Max (Ca²⁺-

bound)
~609 - 615 nm[1][7]

Long-wavelength emission

minimizes interference from

cellular autofluorescence[1].

Two-Photon Excitation Profile
Peak observed around 1100

nm[8]

Broad absorption curves are

typical for two-photon

excitation[1].

Ca²⁺ Dissociation Constant

(Kd)
~185 nM (in vitro)[1]

Affinity is dependent on

temperature and pH. Kd is

~269 nM at pH 7.40 and ~204

nM at 39.7°C[9].

Reported Applications
Neuronal Ca²⁺ influx, deep

tissue imaging[3][4]

Suitable for visualizing Ca²⁺

transients in various cell types.

Common Issues
Potential for subcellular

compartmentalization[1]

A known characteristic of some

rhodamine-like dyes.

Experimental Protocols & Workflows
Successful imaging with Calcium Crimson requires careful sample preparation and

optimization of imaging parameters.

General Experimental Workflow
The overall process from sample preparation to data analysis follows a standardized workflow.

Proper dye loading and instrument setup are crucial for acquiring high-quality data.
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Figure 1. General workflow for two-photon calcium imaging.

Reagent Preparation
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Calcium Crimson AM Stock Solution:

Prepare a 1-5 mM stock solution of Calcium Crimson AM in anhydrous dimethyl sulfoxide

(DMSO).

Vortex thoroughly to ensure complete dissolution.

Aliquot into small volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles and store

at -20°C, protected from light.

Pluronic F-127 Solution:

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO to aid the dispersion of the

AM ester in aqueous loading buffer[10].

Probenecid Stock Solution (Optional):

Prepare a 100-250 mM stock solution of probenecid in a basic solution (e.g., 1 M NaOH)

and adjust the pH to ~7.4. Probenecid is an organic anion-transport inhibitor that can

reduce leakage of the de-esterified indicator from the cells[10].

Cell Loading Protocol (Cultured Cells)
This protocol is a general guideline for loading adherent or suspension cells with Calcium
Crimson AM. Optimization of dye concentration and incubation time is recommended for each

cell type.

Prepare Loading Buffer: Dilute the Calcium Crimson AM stock solution into a buffered

physiological medium (e.g., Hanks' Balanced Salt Solution - HBSS, or Ringer's solution) to a

final concentration of 1-5 µM[10].

Add Pluronic F-127: To aid dye solubilization, mix the Calcium Crimson AM stock solution

with an equal volume of 20% Pluronic F-127 solution before diluting it into the loading buffer.

This makes the final Pluronic concentration approximately 0.02%[10].

Add Probenecid (Optional): If dye leakage is an issue, add probenecid to the loading buffer

at a final concentration of 1-2.5 mM[10].
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Cell Loading:

For adherent cells, replace the culture medium with the final loading buffer.

For suspension cells, pellet the cells and resuspend them in the final loading buffer.

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light[10][11].

Lowering the incubation temperature (e.g., to 22-25°C) may reduce subcellular

compartmentalization[10].

Wash and De-esterification:

After loading, wash the cells 2-3 times with fresh, warm physiological buffer to remove

excess extracellular dye.

Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-

esterification of the AM ester by intracellular esterases[11].

Imaging: The cells are now ready for imaging. Maintain the sample in physiological buffer

during the experiment.

Tissue Loading Protocol (Multicell Bolus Loading)
For ex vivo brain slices or in vivo imaging, multicell bolus loading (MCBL) is an effective

technique[12].

Prepare Dye Solution: Prepare a solution of Calcium Crimson AM in DMSO with 20%

Pluronic F-127. Dilute this into an artificial cerebrospinal fluid (aCSF) to the final desired

concentration.

Micropipette Loading: Load the dye solution into a glass micropipette.

Targeted Injection: Under visual guidance (e.g., two-photon microscope), insert the

micropipette into the tissue region of interest.

Pressure Ejection: Apply a brief pulse of pressure to eject a small bolus of the dye into the

extracellular space[12].
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Diffusion and Loading: Allow 30-60 minutes for the dye to diffuse into the surrounding cells

and for intracellular de-esterification to occur before commencing imaging[12].

Application Example: Visualizing Neuronal Calcium
Signaling
Calcium Crimson is an excellent tool for monitoring Ca²⁺ dynamics during neuronal activity. A

common application is to visualize the Ca²⁺ influx that occurs following neurotransmitter

binding and subsequent depolarization or second messenger signaling.
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Figure 2. Simplified pathway of glutamate-induced neuronal calcium influx.
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In this pathway, the binding of a neurotransmitter like glutamate to its postsynaptic receptors

leads to membrane depolarization. This change in voltage activates voltage-gated calcium

channels, resulting in a rapid influx of Ca²⁺ into the neuron. The increase in intracellular Ca²⁺ is

detected by Calcium Crimson, which binds to the free Ca²⁺ and produces a measurable

increase in fluorescence. This change in fluorescence (ΔF/F₀) serves as a direct proxy for

neuronal activity.

Troubleshooting
Problem Possible Cause Suggested Solution

Low Fluorescence Signal

Incomplete de-esterification.

Low dye loading concentration.

Photobleaching.

Ensure a 30-minute post-wash

incubation for de-esterification.

Empirically determine the

optimal dye concentration (1-

10 µM range)[11]. Reduce

laser power or scan time.

Rapid Signal Loss / Dye

Leakage

Active export of the dye by

organic anion transporters in

the cell membrane.

Add an anion-transport

inhibitor like probenecid (1-2.5

mM) to the loading and

imaging buffers[10].

High Background

Fluorescence

Incomplete removal of

extracellular dye.

Ensure thorough washing (2-3

times) after the loading step.

Patchy or Punctate Staining

Subcellular

compartmentalization of the

dye (e.g., in mitochondria)[1].

Reduce the loading

temperature (e.g., room

temperature instead of 37°C)

and minimize incubation

time[10].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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